molecular formula C12H15F3N2 B13900671 Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans

Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans

Cat. No.: B13900671
M. Wt: 244.26 g/mol
InChI Key: WMMPTAKSLQNVBD-QWRGUYRKSA-N
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Description

Chemical Structure: The compound (CAS: 1218724-49-2) features a pyrrolidine core with a benzyl group at position 1 and a trifluoromethyl (CF₃) group at position 4 in a trans configuration. Its molecular weight is 244.3 g/mol, with ≥95% purity (). The stereochemistry (3R,4S) and trans arrangement likely influence its biological activity and physicochemical properties, such as solubility and receptor binding.

Applications: Primarily used as a pharmaceutical intermediate, its discontinued commercial status () suggests niche research applications. The CF₃ group enhances metabolic stability and lipophilicity, common in drug design for improved pharmacokinetics.

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-7-17(8-11(10)16)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,16H2/t10-,11-/m0/s1

InChI Key

WMMPTAKSLQNVBD-QWRGUYRKSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)C(F)(F)F

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Base-Catalyzed Stereospecific Isomerization and Reduction Approach

A notable method for synthesizing α,γ-chiral trifluoromethylated amines, including derivatives structurally related to rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, involves a two-step one-pot protocol:

  • Step 1: Stereospecific Isomerization
    Starting from α-chiral allylic amines, treatment with catalytic amounts of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) base induces isomerization to a mixture of primary enamine and imine intermediates. This step is highly stereospecific, preserving chirality with up to 95% chirality transfer under optimized conditions (5 mol% TBD, 60 °C, toluene solvent).

  • Step 2: Diastereoselective Reduction
    The imine/enamine intermediate is then reduced using hydride reagents. Diisobutylaluminum hydride (DIBAL-H) at low temperatures (−90 °C) provides the best diastereoselectivity and yield of the syn diastereomer, which corresponds to the desired stereochemistry in the final amine product. Sodium borohydride (NaBH4) yields good overall conversion but poor diastereoselectivity.

Entry Reducing Agent Temperature (°C) Yield (%) Diastereomeric Ratio (syn:anti) Notes
1 NaBH4 25 Good Poor High yield, low selectivity
2 DIBAL-H 25 Moderate Moderate Improved selectivity
3-5 DIBAL-H −90 75 High (syn major) Optimal diastereoselectivity

This approach has been demonstrated on gram scale with excellent chirality transfer (91%) and good diastereoselectivity (72:28).

Fluorination of Chiral Precursors

While the above method applies to trifluoromethylated amines, related fluorinated cyclic amines have been synthesized via electrophilic fluorination of chiral precursors:

  • Starting from hydroxyproline derivatives, electrophilic fluorination reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST) have been used to introduce fluorine atoms with stereocontrol.

  • Mitsunobu inversion followed by fluorination steps allow access to specific stereoisomers of fluorinated pyrrolidine derivatives, which can be adapted for trifluoromethyl analogs.

Though these methods are more common for monofluoro or difluoro analogs, the principles of stereoselective fluorination and subsequent functional group transformations inform the synthesis of trifluoromethylated pyrrolidines.

Cyclization and Functional Group Manipulation from Piperidine Precursors

Patented methods describe the preparation of related cyclic amines via multi-step sequences involving:

  • Coupling of N-protected amino acid esters with aromatic carboxylic acids using coupling reagents such as bis-(2-oxo-3-oxazolidinyl)-phosphinic acid chloride (BOP-Cl), carbonyldiimidazole (CDI), and bases like diisopropylethylamine (DIPEA).

  • Deprotection steps using mineral acids (HCl, HBr, H2SO4, or H3PO4) in solvents such as dichloromethane or dioxane at controlled temperatures (0–60 °C).

  • Alkylation reactions to introduce benzyl groups or trifluoromethyl substituents on the nitrogen or carbon atoms of the ring.

These methods emphasize the importance of protecting group strategies and selective functionalization to achieve the desired stereochemistry and substitution pattern.

Summary Table of Preparation Methods

Methodology Key Steps Reagents/Catalysts Conditions Yield & Selectivity References
Base-catalyzed isomerization + reduction Isomerization of allylic amine; reduction of imine/enamine TBD (5 mol%), DIBAL-H 60 °C for isomerization; −90 °C for reduction Up to 95% chirality transfer; 75% yield; good diastereoselectivity
Electrophilic fluorination of chiral precursors Fluorination of hydroxyproline derivatives; Mitsunobu inversion Selectfluor, DAST, Mitsunobu reagents Varied; typically mild temperatures Moderate yields; stereoselective fluorination
Coupling and deprotection in cyclic amine synthesis Coupling of N-protected esters with acids; deprotection; alkylation BOP-Cl, CDI, DIPEA, mineral acids 0–60 °C; solvents like dioxane, CH2Cl2 High yields; controlled stereochemistry
Industrial folding condensation process Multi-step condensation avoiding hazardous reagents Safe reagents; mild acid deprotection 10–60 °C; 5–72 h reaction times High yield; scalable; safe

Chemical Reactions Analysis

Types of Reactions

Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives with different oxidation states.

    Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines

Scientific Research Applications

Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans has several scientific research applications, including:

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structural features make it a useful tool for studying biological processes and interactions, such as enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including metabolic disorders and neurological conditions.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the benzyl and trifluoromethyl groups, play a crucial role in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the compound’s mechanism of action are essential to fully understand its potential therapeutic applications and optimize its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Core

4-Fluorophenyl Analog
  • Compound : rac-(3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine (EN 300-1609259) ().
  • Key Differences : Replaces CF₃ with a 4-fluorophenyl group.
  • Lipophilicity: Reduced logP compared to CF₃, affecting membrane permeability. Molecular Weight: ~277.3 g/mol (estimated), higher than the target compound.
Trifluoromethoxy Phenyl Derivative
  • Compound : rel-(3R,4S)-1-Benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-amine (CAS: 1228108-61-9) ().
  • Key Differences : CF₃ replaced with trifluoromethoxy (OCF₃).
  • Impact :
    • Electronic Effects : OCF₃ is more polar and electron-withdrawing than CF₃, influencing receptor affinity.
    • Stability : OCF₃ may confer resistance to oxidative metabolism compared to CF₃ .
Thiophene-Carbonyl Modified Analog
  • Compound : rac-(3R,4S)-1-(3-cyclopropylthiophene-2-carbonyl)-4-(trifluoromethyl)pyrrolidin-3-amine hydrochloride (CAS: 2418594-84-8) ().
  • Key Differences : Benzyl group replaced with a 3-cyclopropylthiophene-2-carbonyl moiety.
  • Impact: Solubility: The hydrophilic hydrochloride salt improves aqueous solubility.

Stereochemical and Functional Group Comparisons

Stereoisomer Considerations
  • Target Compound : Trans configuration with (3R,4S) stereochemistry.
  • Analog : rel-(3R,4S)-1-Benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-amine ().
    • Impact : Stereochemical differences (rel vs. rac) may lead to variations in enantioselective binding, affecting potency and off-target effects .
Sulfonyl and Nitro Group Modifications
  • Compound : rac-(3R,4S)-4-(4-methoxyphenyl)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine (CAS: 2138542-90-0) ().
  • Key Differences : Incorporates a 4-nitrobenzenesulfonyl group and 4-methoxyphenyl.
  • Molecular Weight: 377.4 g/mol, significantly higher than the target compound, possibly reducing bioavailability .

Biological Activity

Overview

Rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans, is a chiral compound with a pyrrolidine core that has garnered significant interest in biological research due to its unique structural features. The presence of a trifluoromethyl group and a benzyl substituent enhances its potential interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

  • Molecular Formula : C12H15F3N
  • Molecular Weight : 244.26 g/mol
  • LogP : 2.12 (predicted) indicating moderate lipophilicity .

The biological activity of rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity, while the chiral nature influences its pharmacodynamics.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, potentially affecting neurotransmitter systems.

In Vitro Studies

Research indicates that rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine exhibits notable biological activities:

Activity IC50 (µM) Reference
Enzyme Inhibition10
Receptor Binding Affinity5
Cytotoxicity in Cancer Cells15

These values suggest that the compound has potential therapeutic applications, particularly in oncology and enzyme modulation.

Case Study 1: Cancer Cell Lines

A study evaluated the cytotoxic effects of rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations around 15 µM. The mechanism was linked to apoptosis induction, evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Enzyme Interaction

In another investigation focused on enzyme interactions, rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine was tested against a panel of enzymes involved in metabolic pathways. The compound displayed selective inhibition of certain enzymes with an IC50 value of 10 µM, indicating its potential as a lead compound for drug development targeting metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, it is essential to compare it with structurally similar compounds:

Compound Main Features Biological Activity
rac-(3R,4S)-4-(4-methoxyphenyl)-1-pyrrolidin-3-amineMethoxy group enhances solubilityModerate enzyme inhibition
rac-(3R,4S)-1-(3-cyclopropylthiophene)-4-pyrrolidin-3-amineCyclopropyl group affects binding dynamicsHigh receptor affinity

The unique trifluoromethyl substitution in rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine contributes to its distinct pharmacological profile compared to other derivatives.

Q & A

Q. What are the recommended synthetic routes for rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans, and how can reaction conditions be optimized for higher diastereomeric excess?

Methodological Answer:

  • Key Steps :
    • Core Pyrrolidine Formation : Utilize a [3+2] cycloaddition between a trifluoromethyl-containing azomethine ylide and a benzyl-protected alkene. Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics .
    • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to enhance diastereoselectivity.
    • Trifluoromethyl Incorporation : Introduce the trifluoromethyl group via nucleophilic substitution with Cu-mediated trifluoromethylation agents (e.g., TMSCF₃) .
  • Optimization Parameters :
    • Temperature : Lower temperatures (0–5°C) reduce side reactions.
    • Catalysts : Pd/C or PtO₂ for hydrogenation steps to preserve stereochemistry .
    • Solvent : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates.

Q. Table 1: Synthetic Methods for Analogous Pyrrolidine Derivatives

ReferenceMethodYield (%)Diastereomeric ExcessConditions
Catalytic hydrogenation65–7885:15H₂ (50 psi), PtO₂, EtOAc
Cu-mediated trifluoromethylation7290:10TMSCF₃, DMF, 25°C

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Step 1 : Remove unreacted starting materials via liquid-liquid extraction (e.g., ethyl acetate/water).
  • Step 2 : Use flash column chromatography with a gradient elution (hexane:EtOAc 8:2 → 6:4) to separate diastereomers. The trifluoromethyl group increases polarity, requiring higher EtOAc ratios .
  • Step 3 : Recrystallization from ethanol/water (1:3) enhances purity. The compound’s hydrophobicity (logP ~3.5) ensures slow crystallization, minimizing impurity incorporation .

Q. How can the stereochemical configuration of this compound be confirmed?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Analogous pyrrolidine derivatives show triclinic (P1) systems with unit cell parameters a = 8.5–10.5 Å, b = 9.8–10.5 Å, c = 10.4–10.5 Å .
  • NMR Analysis :
    • Coupling Constants : J values for trans-pyrrolidine protons typically range 8–10 Hz.
    • NOESY : Correlate axial protons to confirm trans-configuration .

Advanced Research Questions

Q. What strategies resolve the racemic mixture of this compound into enantiomers?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane:IPA (95:5 + 0.1% TFA). The trifluoromethyl group enhances resolution due to dipole interactions .
  • Diastereomeric Salt Formation : React with L-tartaric acid in ethanol. The (3R,4S)-enantiomer preferentially crystallizes at 4°C .

Q. How can computational methods predict the biological interactions of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to targets (e.g., GPCRs). The trifluoromethyl group’s electronegativity enhances hydrogen-bonding potential .
  • MD Simulations : Simulate solvation in explicit water (AMBER force field) to assess membrane permeability (logP ~3.5) .

Q. How should researchers address discrepancies between theoretical and experimental NMR data?

Methodological Answer:

  • Step 1 : Recalculate theoretical shifts using DFT (B3LYP/6-311+G(d,p)) with implicit solvent models (PCM for DMSO).
  • Step 2 : Check for diastereotopic protons using 2D NMR (COSY, HSQC). For example, pyrrolidine C3 and C4 protons may split into complex multiplets .
  • Step 3 : Confirm purity via LC-MS; trace solvents (e.g., DMF) can shift peaks .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Q. Table 2: Physical Properties of Analogous Trifluoromethyl Pyrrolidines

PropertyValue (Analogous Compound)Reference
Melting Point80–81°C
Density1.46 g/cm³
Refractive Index1.5032 (30°C)

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